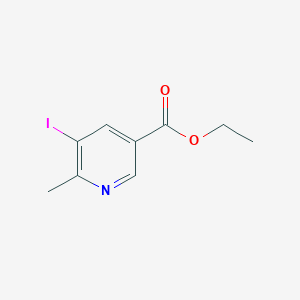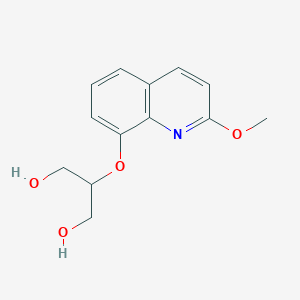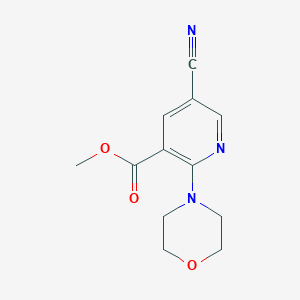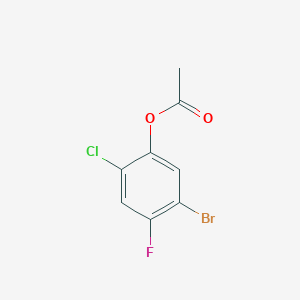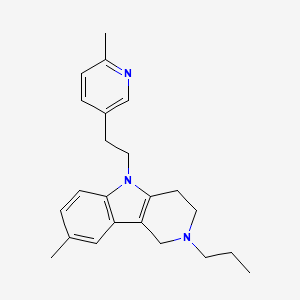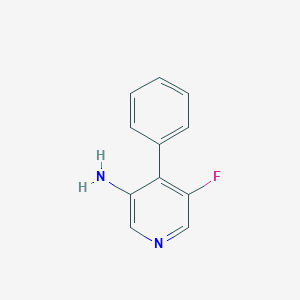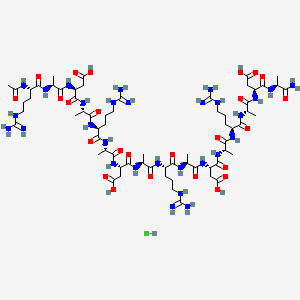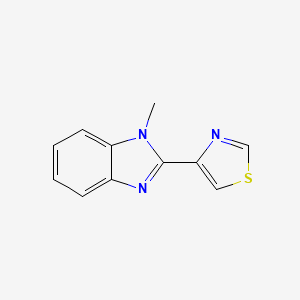
n-Methylthiabendazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methylthiabendazole is a derivative of thiabendazole, a benzimidazole compound known for its antifungal and anthelmintic properties. Thiabendazole is widely used in agriculture and medicine to control fungal infections and parasitic worms. This compound retains these properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylthiabendazole typically involves the methylation of thiabendazole. One common method is the reaction of thiabendazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-Methylthiabendazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent compound, thiabendazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiabendazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Methylthiabendazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other benzimidazole derivatives.
Biology: It is used in studies involving fungal and parasitic infections.
Industry: It is used as a fungicide and anthelmintic agent in agriculture.
Mecanismo De Acción
The mechanism of action of n-Methylthiabendazole involves the inhibition of microtubule synthesis in fungi and parasites. It binds to the β-tubulin subunit, preventing the polymerization of microtubules, which are essential for cell division and intracellular transport. This leads to the disruption of cellular processes and ultimately the death of the fungal or parasitic cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiabendazole: The parent compound with similar antifungal and anthelmintic properties.
Albendazole: Another benzimidazole derivative with broader spectrum activity.
Mebendazole: Similar to albendazole but with different pharmacokinetic properties.
Uniqueness
n-Methylthiabendazole is unique due to its specific methylation, which can alter its solubility, bioavailability, and reactivity compared to its parent compound thiabendazole. This makes it a valuable compound for specific applications where these altered properties are advantageous.
Propiedades
Número CAS |
32594-70-0 |
|---|---|
Fórmula molecular |
C11H9N3S |
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
4-(1-methylbenzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-14-10-5-3-2-4-8(10)13-11(14)9-6-15-7-12-9/h2-7H,1H3 |
Clave InChI |
CSAHSZPPHOXJAP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


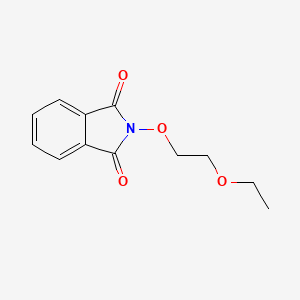


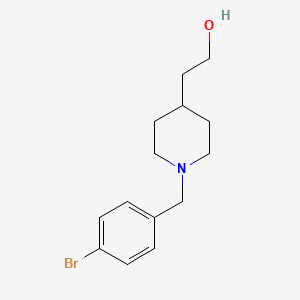
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
